2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethylphenyl)acetamide
Description
This compound is a triazolo-pyridazine derivative featuring a thioether linkage and an acetamide substituent. Its structure includes a 4-chlorophenyl group at the triazolo moiety and a 2,5-dimethylphenyl group on the acetamide sidechain. The crystalline structure of this compound may have been resolved using software like SHELX, a widely utilized tool for small-molecule refinement .
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c1-13-3-4-14(2)17(11-13)23-19(28)12-29-20-10-9-18-24-25-21(27(18)26-20)15-5-7-16(22)8-6-15/h3-11H,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQHFWZBSPWNMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolo[4,3-b]pyridazine core, followed by the introduction of the chlorophenyl and dimethylphenyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility in medicinal chemistry applications.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar triazolopyridazine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit telomerase activity and exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves interaction with specific molecular targets such as enzymes or receptors involved in cancer progression .
Antimicrobial Properties
Compounds within the triazolopyridazine class have also demonstrated antibacterial and antifungal activities. These properties are attributed to their ability to disrupt microbial cell functions and inhibit growth. For example, related compounds have shown efficacy against Staphylococcus aureus and Candida albicans in vitro .
Antimalarial Potential
A novel series of triazolopyridines has been identified as potential antimalarial agents through virtual screening and molecular docking studies targeting falcipain-2, an enzyme critical for the survival of the malaria parasite Plasmodium falciparum. Some derivatives displayed promising in vitro antimalarial activity with low IC50 values .
Case Studies
- Anticancer Research : A study evaluated the anticancer effects of various triazolopyridazine derivatives on gastric cancer cell lines. Compounds were assessed for their ability to inhibit telomerase activity, revealing IC50 values significantly lower than standard treatments .
- Antimicrobial Screening : Another investigation focused on the antibacterial efficacy of triazolopyridazine derivatives against clinical isolates of resistant bacteria. Results indicated a marked reduction in bacterial viability upon treatment with these compounds, suggesting their potential as new antimicrobial agents .
- Antimalarial Evaluation : The antimalarial activity of selected triazolopyridine derivatives was assessed through in vitro assays against Plasmodium falciparum. The findings suggested that these compounds could serve as lead candidates for further development in antimalarial drug discovery .
Mechanism of Action
The mechanism of action of 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethylphenyl)acetamide involves its interaction with DNA. The compound is believed to intercalate into the DNA strands, disrupting the replication process and leading to cell death. This mechanism is similar to that of other known DNA intercalators, making it a promising candidate for further development as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Similar compounds include triazolo-pyridazine derivatives with variations in substituents (e.g., halogen placement, alkyl/aryl groups). For example:
Triazolo-pyridazines with halogen substituents: Substituents like chlorine (as in this compound) often enhance metabolic stability and binding affinity compared to non-halogenated analogs.
Acetamide variants : Replacing the 2,5-dimethylphenyl group with other aryl groups (e.g., unsubstituted phenyl or nitro-substituted) may alter solubility and target selectivity.
Data Table: Hypothetical Comparison Based on Structural Features
| Compound Class | Substituents | Potential Activity | Metabolic Stability |
|---|---|---|---|
| Target Compound | 4-Cl, 2,5-dimethylphenyl | Kinase inhibition (hypo.) | High (Cl group) |
| Non-halogenated Triazolo-Pyridazine | H, phenyl | Reduced binding affinity | Moderate |
| Nitro-substituted Acetamide | 4-NO₂, phenyl | Enhanced cytotoxicity | Low (polar group) |
Note: Data are extrapolated from general heterocyclic chemistry principles, as direct studies on this compound are absent in the provided evidence.
Key Differences
- Halogenation: The 4-chlorophenyl group likely improves lipophilicity and target interaction compared to non-halogenated analogs.
- Thioether Linkage : This moiety may confer resistance to enzymatic degradation relative to ether or amine linkages.
- Aryl Substitutents : The 2,5-dimethylphenyl group could reduce steric hindrance compared to bulkier substituents, optimizing receptor binding.
Limitations of Available Evidence
focuses on crystallographic software , while discusses food-borne carcinogens structurally distinct from therapeutic triazolo-pyridazines . Thus, detailed pharmacological or toxicological comparisons require additional data from specialized chemical and biomedical literature.
Biological Activity
The compound 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolo-pyridazine core linked to a thioether and an acetamide moiety. Its structural complexity allows for diverse interactions with biological targets.
Research indicates that compounds with similar structures often exhibit significant interactions with various biological pathways. The triazole moiety is known for its role in inhibiting key enzymes and receptors involved in cancer progression and other diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a related compound demonstrated significant cytotoxicity against several cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These results suggest that the compound may also exhibit similar anticancer properties due to structural similarities and shared mechanisms of action .
Inhibition of c-Met Kinase
The c-Met receptor tyrosine kinase is implicated in various cancers. Compounds structurally related to the target compound have shown promising inhibitory activity against c-Met:
| Compound | IC50 (μM) |
|---|---|
| Foretinib | 0.019 |
| Target Compound | TBD |
Inhibiting c-Met can lead to reduced tumor growth and metastasis, making this pathway a critical target for therapeutic intervention .
Study on Triazolo-Pyridazine Derivatives
A study focused on the synthesis and biological evaluation of triazolo-pyridazine derivatives found that several exhibited moderate to high cytotoxicity against cancer cell lines. The study emphasized the need for further optimization to enhance potency and selectivity .
Synthesis and Evaluation
In another investigation, derivatives were synthesized and evaluated for their anti-tubercular activity. Although the primary focus was on tuberculosis, the methodologies employed could be adapted for evaluating the target compound's efficacy against other pathogens or cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
